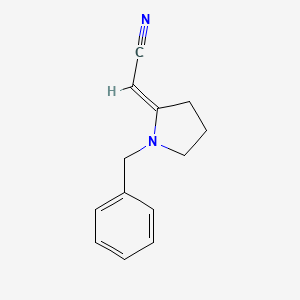
2-(1-Benzylpyrrolidin-2-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpyrrolidin-2-ylidene)acetonitrile is an organic compound with the molecular formula C13H14N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 2-(1-Benzylpyrrolidin-2-ylidene)acetonitrile typically involves the reaction of benzylamine with a suitable nitrile precursor under specific conditions. One common method involves the use of a base to deprotonate the benzylamine, followed by nucleophilic addition to the nitrile group. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Chemical Reactions Analysis
2-(1-Benzylpyrrolidin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Scientific Research Applications
2-(1-Benzylpyrrolidin-2-ylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of 2-(1-Benzylpyrrolidin-2-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
2-(1-Benzylpyrrolidin-2-ylidene)acetonitrile can be compared with other pyrrolidine derivatives, such as:
- 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile
- 2-(Benzo[d]thiazol-2-yl)-2-(1-benzylpyrrolidin-2-ylidene)acetonitrile
- 2-(1H-Benzo[d]imidazol-2-yl)-2-(1-benzylpyrrolidin-2-ylidene)acetonitrile These compounds share similar structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(2E)-2-(1-benzylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C13H14N2/c14-9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-3,5-6,8H,4,7,10-11H2/b13-8+ |
InChI Key |
PCYQNCRCVPPWQU-MDWZMJQESA-N |
Isomeric SMILES |
C1C/C(=C\C#N)/N(C1)CC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=CC#N)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)
![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)
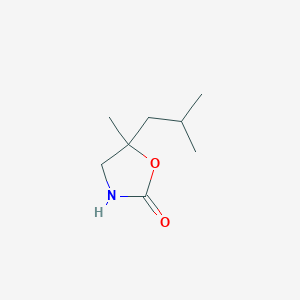
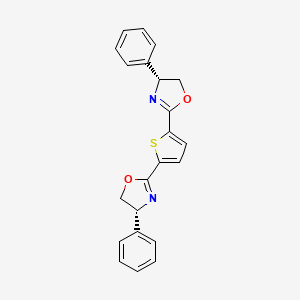

![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
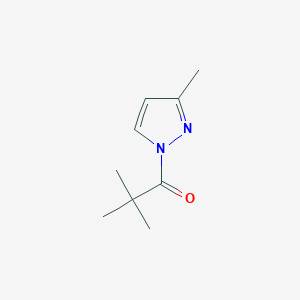
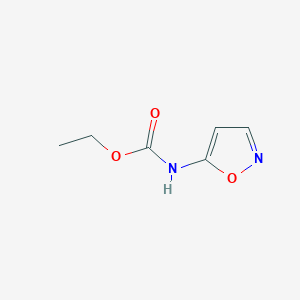
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
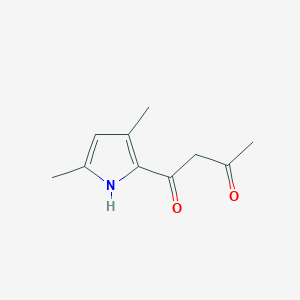
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)


